

Physical and chemical properties of 6-Methyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-2-phenyl-1H-indole

Cat. No.: B1593685

[Get Quote](#)

An In-depth Technical Guide to 6-Methyl-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.^{[1][2]} Among these, the 2-phenyl-1H-indole framework has garnered significant attention for its therapeutic potential, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.^{[1][3]} This guide provides a comprehensive technical overview of a specific derivative, **6-Methyl-2-phenyl-1H-indole**. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven synthesis protocol, explore its chemical reactivity, and discuss its relevance in the landscape of modern drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indole-based therapeutic agents.

Molecular Structure and Core Properties

6-Methyl-2-phenyl-1H-indole is a heterocyclic aromatic compound featuring a benzene ring fused to a pyrrole ring, with a methyl group at the 6-position and a phenyl substituent at the 2-position.^[4] This specific substitution pattern influences its electronic properties and steric profile, which in turn dictates its reactivity and pharmacological potential.

Caption: Molecular Structure of **6-Methyl-2-phenyl-1H-indole**.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its handling, formulation, and pharmacokinetic profiling. The data below has been aggregated from authoritative chemical databases.[\[4\]](#)[\[5\]](#)

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ N	PubChem [4]
Molecular Weight	207.27 g/mol	PubChem [4]
IUPAC Name	6-methyl-2-phenyl-1H-indole	PubChem [4]
CAS Number	66354-87-8	ChemicalBook [6]
Appearance	Off-white to beige powder (typical for related indoles)	Generic
Melting Point	Not explicitly reported, but similar 2-phenylindoles melt in the range of 188-190 °C. [7]	Generic
Solubility	Soluble in DMSO, DMF, acetone; slightly soluble in methanol; insoluble in water. [8]	Generic
Predicted XlogP	4.1	PubChemLite [9]

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural elucidation and purity assessment.

- ¹H NMR: In a typical ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons on both the indole and phenyl rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the indole ring.[\[10\]](#)
- ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the 15 carbon atoms, with the quaternary carbons of the indole core and the phenyl-substituted C2 appearing at

characteristic downfield shifts.[4]

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion (M^+) peak at m/z 207, corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve the loss of methyl or phenyl groups.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3400 cm^{-1} corresponding to the N-H stretching vibration. Aromatic C-H stretching would appear just above 3000 cm^{-1} , and C=C stretching vibrations for the aromatic rings would be observed in the $1600\text{-}1450\text{ cm}^{-1}$ region.[11]

Synthesis and Mechanistic Insights

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains a cornerstone and highly versatile method for constructing substituted indoles.[12][13] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[14]

Recommended Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of **6-Methyl-2-phenyl-1H-indole** from p-tolylhydrazine and acetophenone, based on the general principles of the Fischer indole synthesis.[1][15]

Reactants:

- p-Tolylhydrazine hydrochloride
- Acetophenone
- Catalyst: Polyphosphoric acid (PPA) or glacial acetic acid

Step-by-Step Methodology:

- Hydrazone Formation (in situ): In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) and acetophenone (1.1 equivalents) in a suitable solvent like glacial acetic acid.[15] The initial reaction is the condensation of the hydrazine with the

ketone to form the corresponding p-tolylhydrazone of acetophenone. This step is typically acid-catalyzed and occurs readily.

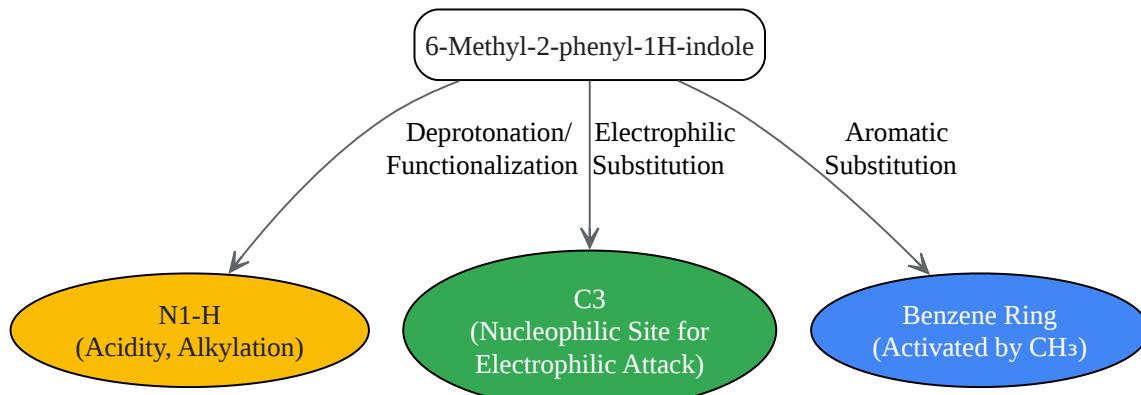
- Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA), to the mixture. [11] Heat the reaction mixture, typically to 100-120°C, with constant stirring.[11] The strong acid facilitates the key steps of the mechanism.
- Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes). [15]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This quenches the reaction and precipitates the crude product.[11][15]
- Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Purification: Wash the crude product thoroughly with cold water to remove any residual acid. [11] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final **6-Methyl-2-phenyl-1H-indole**.

Causality and Mechanism

The success of the Fischer indole synthesis hinges on a cascade of acid-catalyzed transformations. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

[Click to download full resolution via product page](#)

Caption: Workflow of the Fischer Indole Synthesis.


Mechanistic Pillars:

- Tautomerization: The initially formed hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.[\[13\]](#)
- [\[13\]](#)[\[13\]](#)-Sigmatropic Rearrangement: Following protonation, the enehydrazine undergoes a concerted, pericyclic[\[13\]](#)[\[13\]](#)-sigmatropic rearrangement. This is the defining step of the reaction, breaking the weak N-N bond and forming a new, stable C-C bond.[\[13\]](#)[\[14\]](#)
- Aromatization and Elimination: The resulting di-imine intermediate undergoes intramolecular cyclization. Subsequent acid-catalyzed elimination of an ammonia molecule leads to the formation of the highly stable, aromatic indole ring.[\[13\]](#)[\[14\]](#)

Chemical Reactivity

The reactivity of the indole core is rich and well-documented. The electron-rich pyrrole ring makes it highly susceptible to electrophilic attack, primarily at the C3 position. The substituents at the C2 and C6 positions of **6-Methyl-2-phenyl-1H-indole** modulate this inherent reactivity.

- Electrophilic Substitution: The C3 position is the most nucleophilic and is the primary site for reactions like halogenation, nitration, and Friedel-Crafts acylation. The electron-donating methyl group at C6 further activates the benzene portion of the indole nucleus towards electrophilic attack.
- N-Functionalization: The indole nitrogen (N1) can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various functional groups.
- Oxidation: The indole ring can undergo oxidation reactions, sometimes leading to dimerization or the formation of oxindoles, depending on the reagents used.[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Key reactivity sites of **6-Methyl-2-phenyl-1H-indole**.

Applications in Drug Development

The 2-phenyl-indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[3][17] The introduction of a methyl group at the C6 position can modulate lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of a drug candidate.

- **Anticancer Agents:** Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which is crucial for cell division.[1] They can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
- **Antimicrobial Agents:** The indole nucleus is present in many natural and synthetic compounds with antibacterial and antifungal properties.[18]
- **Anti-inflammatory Agents:** Compounds containing the indole core, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[18] Derivatives of **6-Methyl-2-phenyl-1H-indole** could be investigated for similar activities, potentially as inhibitors of enzymes like cyclooxygenase (COX).

- **Neuroprotective Agents:** The structural similarity of indole to neurotransmitters like serotonin has led to the investigation of indole derivatives for various neurological disorders.[3]

Conclusion

6-Methyl-2-phenyl-1H-indole represents a valuable molecular scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through the robust Fischer indole synthesis, and its chemical reactivity allows for diverse functionalization to explore a wide chemical space. The insights provided in this guide—from its fundamental properties and synthesis to its reactivity and potential applications—are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. omicsonline.org [omicsonline.org]
- 4. 6-methyl-2-phenyl-1H-indole | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 6-methyl-2-phenyl-1H-indole | 66354-87-8 [chemicalbook.com]
- 7. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - 6-methyl-2-phenyl-1h-indole (C15H13N) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. grokipedia.com [grokipedia.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β -Scission of an amino alkoxy radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Methyl-2-phenyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593685#physical-and-chemical-properties-of-6-methyl-2-phenyl-1h-indole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com